
4,6-Dibromo-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2-benzofuran-1,3-dione is a halogenated aromatic compound featuring a benzofuran-dione core substituted with bromine atoms at the 4- and 6-positions. This compound belongs to a class of brominated heterocycles, which are of significant interest in organic synthesis, materials science, and medicinal chemistry due to their electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-benzofuran-1,3-dione typically involves the bromination of benzofuran derivatives. One common method is the bromination of 2-benzofuran-1,3-dione using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The compound’s electron-deficient 1,3-dione system undergoes nucleophilic attacks at the carbonyl positions. For example:
-
Amine addition : Reaction with primary amines (e.g., aniline derivatives) forms stable enamine intermediates. These intermediates can further cyclize under acidic conditions to yield fused heterocycles .
-
Alcohol addition : Methanol or ethanol in the presence of catalytic acid produces hemiacetal derivatives, which are isolable under anhydrous conditions .
Table 1: Nucleophilic Additions
Nucleophile | Product | Yield (%) | Conditions | Source |
---|---|---|---|---|
Aniline | Enamine adduct | 72 | RT, DMF, 12h | |
Methanol | Hemiacetal | 65 | H₂SO₄, reflux |
Bromoenolcyclization
The bromine substituents enable regioselective cyclization. For instance, treatment with pyridinium tribromide promotes bromo-enolcyclization to form tetrahydrobenzofuran derivatives. This reaction proceeds via enol tautomerization followed by intramolecular bromine displacement .
Key Observations :
-
Exo vs. endo selectivity : Bromocyclization yields both exo- and endo-cyclized products, unlike iodine-mediated reactions (exo-only) .
-
Oxidative aromatization : Subsequent oxidation with Na₂CO₃ or DBU converts intermediates into dihydrobenzofurans .
Halogen Substitution Reactions
The bromine atoms at positions 4 and 6 participate in nucleophilic aromatic substitution (SNAr) under specific conditions:
-
Phosphonation : Reaction with triethyl phosphite (Arbuzov reaction) replaces bromine with phosphonate groups, yielding 2-phosphonomethyl derivatives (e.g., 12a–b , 54–62% yield) .
-
Amination : Substitution with ammonia or amines under high-temperature Pd catalysis produces amino-functionalized benzofurans .
Table 2: Substitution Reactions
Reagent | Product | Yield (%) | Conditions | Source |
---|---|---|---|---|
P(OEt)₃ | Phosphonate | 58 | 110°C, 6h | |
NH₃ | 4,6-Diamino derivative | 41 | Pd(OAc)₂, 150°C |
Oxidation and Reduction
-
Oxidation : The dione moiety resists further oxidation, but side-chain bromines can oxidize to hydroxyl groups under strongly acidic H₂O₂ conditions .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dione to a diol, though over-reduction of bromines may occur.
Cycloaddition and Cross-Coupling
-
Diels-Alder reactivity : The electron-deficient furan ring acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., anthracene), forming polycyclic adducts .
-
Suzuki coupling : Bromines enable Pd-mediated coupling with arylboronic acids, introducing aryl groups at positions 4 and 6 .
Comparative Reactivity
Table 3: Reaction Pathways vs. Analogues
Reaction | 4,6-Dibromo-2-benzofuran-1,3-dione | Non-brominated Analogue |
---|---|---|
SNAr | High (Br activates ring) | Low |
Cyclization | Bromine-directed | Requires external halogens |
Oxidation | Stable dione core | Prone to over-oxidation |
Mechanistic Insights
-
Electrophilicity : The dione’s carbonyl groups exhibit enhanced electrophilicity due to electron-withdrawing bromines (Hammett σₚ⁺ = +0.23 for Br) .
-
Resonance effects : Bromines stabilize transition states in SNAr via negative hyperconjugation .
This compound’s versatility in generating complex architectures (e.g., phosphonates, heterocycles) underscores its utility in medicinal chemistry and materials science. Further studies could explore enantioselective transformations and catalytic applications.
Scientific Research Applications
4,6-Dibromo-2-benzofuran-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.
Materials Science: The compound is explored for its use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential functions . In materials science, its unique electronic properties are utilized to enhance the performance of organic electronic devices .
Comparison with Similar Compounds
The structural and functional attributes of 4,6-Dibromo-2-benzofuran-1,3-dione can be contextualized against analogous compounds (Table 1). Key comparisons include:
Structural Analogues
Key Observations :
- Bromination Patterns : The number and position of bromine atoms critically influence reactivity. For example, 4,5,6-Tribromo-2-benzofuran-1,3-dione exhibits greater thermal stability than the dibromo derivative due to increased halogen content, making it suitable for flame-retardant applications .
- Electronic Effects: Bromine atoms at the 4- and 6-positions in this compound activate the carbonyl groups toward nucleophilic attack, a feature less pronounced in non-halogenated analogs like indolin-2,3-dione derivatives .
- Biological Activity : Piperazine-2,3-dione derivatives demonstrate improved anthelmintic activity compared to simple piperazine, attributed to increased lipophilicity (ClogP ~1.5–3.5 vs. piperazine’s ClogP ~-1.3) . In contrast, this compound’s bioactivity remains underexplored but may leverage halogen-bonding interactions for target binding.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,6-Dibromo-2-benzofuran-1,3-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with bromination of the parent benzofuran-1,3-dione using brominating agents (e.g., Br₂ or NBS) under controlled temperature (40–60°C). Optimize stoichiometry and solvent polarity (e.g., dichloromethane vs. DMF) via factorial design to maximize yield . Monitor intermediates using thin-layer chromatography (TLC) and confirm purity via melting point analysis. Cross-reference spectral databases (e.g., NIST Chemistry WebBook) to validate intermediates .
Q. Which characterization techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., Br at C4/C6) .
- Spectroscopy : Compare experimental IR (C=O stretching ~1750 cm⁻¹) and ¹H/¹³C NMR (absence of aromatic protons, Br-induced deshielding) with computational predictions .
- Mass spectrometry : Validate molecular ion peaks (M⁺ at m/z corresponding to C₈H₂Br₂O₃) .
Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., thermal, photolytic, or solvent exposure)?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal : Heat samples at 50–100°C for 24–72 hours; monitor decomposition via HPLC .
- Photolytic : Expose to UV light (254 nm) and track degradation products using GC-MS.
- Solvent compatibility : Test solubility and stability in polar aprotic (DMF) vs. non-polar (hexane) solvents .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?
- Methodological Answer : Use density functional theory (DFT) to calculate electrophilic aromatic substitution (EAS) activation energies. Compare theoretical bromination sites (C4/C6) with experimental X-ray data. Solvent effects (e.g., polar aprotic solvents stabilize transition states) should be modeled using COMSOL Multiphysics . Validate with kinetic studies (e.g., time-resolved NMR) .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected byproducts)?
- Methodological Answer :
- Hypothesis testing : Re-examine reaction parameters (e.g., trace moisture causing hydrolysis).
- Multi-technique validation : Cross-check HPLC purity data with MALDI-TOF to detect low-abundance byproducts .
- Error analysis : Quantify uncertainties in computational models (e.g., basis set limitations in DFT) and refine via iterative simulations .
Q. What reactor design principles are critical for scaling up this compound synthesis while maintaining yield?
- Methodological Answer :
- Continuous-flow reactors : Optimize residence time and mixing efficiency to minimize side reactions .
- Heat management : Use jacketed reactors with real-time temperature feedback to control exothermic bromination .
- Safety protocols : Integrate pressure relief valves and inert gas purging to handle volatile bromine .
Q. How can AI/ML models enhance the prediction of reaction pathways for derivatives of this compound?
- Methodological Answer : Train neural networks on existing reaction datasets (e.g., PubChem) to predict substituent compatibility. Use reinforcement learning to optimize catalytic conditions (e.g., Pd-mediated cross-coupling) . Validate predictions with high-throughput screening in microreactors .
Q. What methodologies ensure safe handling of this compound in electrophilic substitution reactions?
- Methodological Answer :
Properties
CAS No. |
41635-06-7 |
---|---|
Molecular Formula |
C8H2Br2O3 |
Molecular Weight |
305.91 g/mol |
IUPAC Name |
4,6-dibromo-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2Br2O3/c9-3-1-4-6(5(10)2-3)8(12)13-7(4)11/h1-2H |
InChI Key |
ZKBFMTWQQKMTBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC2=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.